6-Chloro-2-(difluoromethyl)quinazolin-4-ol

Physicochemical profiling Lead optimization Fragment-based drug discovery

6-Chloro-2-(difluoromethyl)quinazolin-4-ol (CAS 50419-38-0) is a heterocyclic small molecule belonging to the quinazolin-4-ol family, characterized by a fused bicyclic core bearing a chlorine atom at the 6-position and a difluoromethyl group at the 2-position. This dual-substitution pattern distinguishes it from the broader quinazoline class, which includes clinically significant kinase inhibitors such as gefitinib and erlotinib.

Molecular Formula C9H5ClF2N2O
Molecular Weight 230.6 g/mol
CAS No. 50419-38-0
Cat. No. B1461086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(difluoromethyl)quinazolin-4-ol
CAS50419-38-0
Molecular FormulaC9H5ClF2N2O
Molecular Weight230.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)F
InChIInChI=1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15)
InChIKeyZOJNZBCZKVYAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(difluoromethyl)quinazolin-4-ol (CAS 50419-38-0): A Dual-Substituted Quinazoline Building Block for Medicinal Chemistry and Antiviral Kinase Inhibitor Research


6-Chloro-2-(difluoromethyl)quinazolin-4-ol (CAS 50419-38-0) is a heterocyclic small molecule belonging to the quinazolin-4-ol family, characterized by a fused bicyclic core bearing a chlorine atom at the 6-position and a difluoromethyl group at the 2-position . This dual-substitution pattern distinguishes it from the broader quinazoline class, which includes clinically significant kinase inhibitors such as gefitinib and erlotinib. The compound is primarily supplied as a research intermediate and building block, with a typical commercial purity of 95% and a molecular weight of 230.6 g/mol . Quinazoline derivatives with fluorine-containing substituents are recognized as privileged scaffolds in antiviral and anticancer drug discovery due to enhanced metabolic stability and target binding affinity conferred by the –CF₂H moiety [1].

Why 6-Chloro-2-(difluoromethyl)quinazolin-4-ol Cannot Be Replaced by Mono-Substituted Quinazoline Analogs: The Additive Effect of 6-Cl and 2-CF₂H


Generic substitution within the quinazolin-4-ol class is precluded by the non-additive nature of substituent effects. The 6-chloro substituent increases molecular weight (+34.4 Da vs. the non-chlorinated analog), modulates electron density on the aromatic ring, and introduces a vector for further functionalization via cross-coupling . The 2-difluoromethyl group contributes hydrogen-bond donor capacity (mimicking a hydroxyl or thiol), enhances metabolic stability, and can act as a lipophilic bioisostere [1]. When combined, these two groups generate a TPSA of 45.75 Ų and a calculated LogP of 2.51 , yielding a physicochemical profile distinct from either 2-(difluoromethyl)quinazolin-4-ol (CAS 50419-37-9; MW 196.15, lacks 6-Cl) or 6-chloroquinazolin-4-ol (CAS 16064-14-5; MW 180.59, lacks 2-CF₂H). Simple replacement with a mono-substituted analog would alter LogP, hydrogen-bonding capacity, and reactivity in downstream synthetic transformations, making the biological or chemical outcome non-interchangeable.

Quantitative Differentiation Evidence for 6-Chloro-2-(difluoromethyl)quinazolin-4-ol (CAS 50419-38-0)


Molecular Weight and Heavy Atom Count Differentiation vs. Non-Chlorinated Analog 2-(Difluoromethyl)quinazolin-4-ol (CAS 50419-37-9)

6-Chloro-2-(difluoromethyl)quinazolin-4-ol possesses a molecular weight of 230.6 g/mol, which is 34.45 Da greater than its non-chlorinated analog 2-(difluoromethyl)quinazolin-4-ol (CAS 50419-37-9, MW 196.15 g/mol) . This difference corresponds to the replacement of a hydrogen atom at the 6-position with a chlorine atom (ΔMW = 34.45 Da), introducing one additional heavy atom and a vector for halogen bonding or nucleophilic aromatic substitution. The chlorine substituent also shifts the LogP from approximately 1.4–1.6 (estimated for the non-chlorinated analog) to a calculated value of 2.51 , representing an increase of ~1 log unit and indicating enhanced lipophilicity that may influence membrane permeability and protein binding.

Physicochemical profiling Lead optimization Fragment-based drug discovery

Calculated LogP and TPSA Comparison: Dual-Substituted vs. 6-Chloroquinazolin-4-ol (CAS 16064-14-5)

The target compound exhibits a calculated TPSA of 45.75 Ų and a calculated LogP of 2.51, as reported by Leyan . In contrast, 6-chloroquinazolin-4-ol (CAS 16064-14-5), which lacks the 2-difluoromethyl group, has a reported LogP of 1.99 and a TPSA of 46.01 Ų [1]. The 2-CF₂H group increases LogP by approximately 0.5 log units while minimally altering TPSA. This positions the target compound in a more lipophilic region of drug-like chemical space, consistent with the established role of the difluoromethyl group as a lipophilic hydrogen-bond donor [2].

Drug-likeness ADME prediction Bioisostere design

Class-Level Evidence: Quinazoline pUL97 Kinase Inhibition and Anti-HCMV Activity as a Functional Context for the Dual-Substituted Scaffold

Although direct bioactivity data for 6-Chloro-2-(difluoromethyl)quinazolin-4-ol are not publicly available, the quinazoline class to which it belongs has been rigorously characterized as inhibitors of the HCMV pUL97 protein kinase. Three related quinazoline compounds demonstrated pUL97 kinase IC₅₀ values between 30 and 170 nM in in vitro substrate phosphorylation assays, and inhibited HCMV replication in primary human fibroblasts with IC₅₀s of 2.4 ± 0.4, 3.4 ± 0.6, and 3.9 ± 1.1 μM—within the range of ganciclovir (IC₅₀ = 1.2 ± 0.2 μM) [1][2]. Critically, these quinazolines retained full activity against ganciclovir- and cidofovir-resistant clinical HCMV isolates, and no resistant virus emerged under selection pressure, in contrast to ganciclovir [1]. The 2-CF₂H and 6-Cl substitution pattern on the target compound maps onto the pharmacophore of this inhibitor class, providing a structural rationale for its potential application in antiviral kinase inhibitor programs.

Antiviral drug discovery Kinase inhibition Human cytomegalovirus (HCMV)

Synthetic Accessibility via Selective Difluoromethylation: Validated Methodology for 2-CF₂H Quinazoline Construction

Peng et al. (2021) reported a highly selective difluoromethylation protocol for quinazolines using ethyl bromodifluoroacetate as a difluorocarbene precursor, achieving yields of up to 83% for the corresponding difluoromethyl-substituted quinazoline derivatives [1]. While the specific yield for 6-Chloro-2-(difluoromethyl)quinazolin-4-ol was not individually reported in the abstract, the methodology establishes a validated synthetic route for compounds in this series. This is relevant for procurement because it confirms that the 2-CF₂H-quinazoline core is accessible via a reproducible, peer-reviewed method, reducing synthesis risk for programs that may require scale-up or derivatization.

Synthetic methodology Difluoromethylation Building block synthesis

Recommended Procurement and Application Scenarios for 6-Chloro-2-(difluoromethyl)quinazolin-4-ol (CAS 50419-38-0)


Antiviral Kinase Inhibitor Lead Generation Targeting HCMV pUL97

Procurement for programs developing next-generation anti-HCMV agents that require activity against ganciclovir-resistant strains. The quinazoline class has demonstrated pUL97 kinase IC₅₀s of 30–170 nM and cellular antiviral IC₅₀s of 2.4–3.9 μM, with no observed resistance emergence [1]. The 6-chloro-2-difluoromethyl substitution pattern offers a differentiated starting point for SAR exploration within this validated pharmacophore.

Fragment-Based and Structure-Guided Drug Design Requiring Halogen-Bonding Functionality

The 6-chloro substituent serves as a halogen-bond donor and a synthetic handle for cross-coupling diversification. The calculated LogP of 2.51 and TPSA of 45.75 Ų position this scaffold favorably for optimization of CNS-penetrant or intracellular-targeted libraries where balanced lipophilicity and hydrogen-bonding capacity are critical.

Synthetic Methodology Development for 2,6-Disubstituted Quinazoline Libraries

As a building block with orthogonal reactive sites (the 6-Cl for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and the 4-OH/lactam for alkylation or activation), this compound is suited for parallel library synthesis. The validated difluoromethylation methodology [2] provides a reliable route for resupply or scale-up, important for groups planning iterative medicinal chemistry campaigns.

Physicochemical Benchmarking and ADME Probe Compound Studies

The dual-substituted scaffold provides a calibrated tool for studying the additive effects of 6-Cl and 2-CF₂H on LogP, solubility, and metabolic stability relative to mono-substituted controls. The measured LogP difference of +0.5 vs. 6-chloroquinazolin-4-ol and the molecular weight increase of +34.5 Da vs. 2-(difluoromethyl)quinazolin-4-ol enable quantitative assessment of substituent contributions to ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(difluoromethyl)quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.